1,8-Dibromophthalazine
CAS No.:
Cat. No.: VC18796248
Molecular Formula: C8H4Br2N2
Molecular Weight: 287.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4Br2N2 |
|---|---|
| Molecular Weight | 287.94 g/mol |
| IUPAC Name | 1,8-dibromophthalazine |
| Standard InChI | InChI=1S/C8H4Br2N2/c9-6-3-1-2-5-4-11-12-8(10)7(5)6/h1-4H |
| Standard InChI Key | FFYLWYRLDQVSSF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CN=NC(=C2C(=C1)Br)Br |
Introduction
Chemical Structure and Molecular Characteristics
Phthalazine consists of a benzene ring fused to a pyridazine ring, with nitrogen atoms at positions 1 and 2. In 1,8-dibromophthalazine, bromine substituents occupy the peri positions (1 and 8), creating steric and electronic effects that influence reactivity. The molecular formula C₈H₄Br₂N₂ corresponds to a molecular weight of 287.94 g/mol.
Table 1: Key Molecular Properties of 1,8-Dibromophthalazine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄Br₂N₂ |
| Molecular Weight | 287.94 g/mol |
| Halogen Substituents | Bromine at C1 and C8 |
| Hybridization | sp² Hybridized Ring |
The symmetrical placement of bromine atoms enhances the compound’s suitability for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing biaryl structures .
Synthesis Methodologies
The synthesis of 1,8-dibromophthalazine typically begins with phthalic anhydride, a cost-effective precursor. A common route involves:
Step 1: Formation of Phthalazine Core
Phthalic anhydride reacts with hydrazine hydrate in acetic acid to yield phthalhydrazide, which undergoes cyclization under acidic conditions to form phthalazine-1,4-dione .
Step 2: Halogenation
Bromination is achieved using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS). For example, treatment of 1,4-dichlorophthalazine with HBr or brominating agents introduces bromine atoms at the 1 and 8 positions .
Table 2: Representative Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate, AcOH | Phthalazine-1,4-dione |
| 2 | Halogenation | POCl₃, HBr, 100–120°C | 1,8-Dibromophthalazine |
This method ensures regioselectivity, though yields depend on reaction time and temperature .
Physicochemical Properties
While direct data on 1,8-dibromophthalazine’s properties are sparse, inferences from analogous compounds suggest:
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Melting Point: Estimated >150°C due to bromine’s electron-withdrawing effects and crystal packing.
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Solubility: Low polarity renders it soluble in dichloromethane or tetrahydrofuran but insoluble in water.
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Stability: Susceptible to photodegradation; storage under inert conditions is recommended .
Chemical Reactivity and Functionalization
The bromine atoms in 1,8-dibromophthalazine serve as reactive sites for nucleophilic aromatic substitution (NAS) and metal-catalyzed couplings. For instance:
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Suzuki Coupling: Palladium catalysts enable aryl boronic acids to replace bromine, forming biaryl structures critical in drug discovery .
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Buchwald-Hartwig Amination: Introduces amine groups, enhancing solubility for pharmaceutical applications.
Table 3: Representative Reactions of 1,8-Dibromophthalazine
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Aryl-B(OH)₂ | Biaryl Derivatives | OLED Materials |
| Nucleophilic Substitution | NaN₃, CuI | Azido-Phthalazines | Click Chemistry |
These transformations underscore its utility in synthesizing heterocyclic scaffolds with tailored properties .
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
1,8-Dibromophthalazine derivatives exhibit bioactivity in preliminary studies. For example, phthalazine-based compounds demonstrate antiproliferative effects against cancer cell lines, with IC₅₀ values <10 μM in some cases . Bromine’s electronegativity enhances binding to biological targets, such as kinase enzymes.
Optoelectronic Materials
In organic light-emitting diodes (OLEDs), brominated phthalazines act as electron-transport layers. Their rigid structure improves charge mobility, with external quantum efficiencies (EQE) exceeding 15% in prototype devices.
Research Gaps and Future Directions
Current studies focus on optimizing synthesis yields and exploring novel applications. Key areas for investigation include:
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Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
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Biological Screening: Evaluating 1,8-dibromophthalazine’s antimicrobial or antiviral potential.
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Polymer Chemistry: Incorporating phthalazine units into conjugated polymers for flexible electronics.
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